molecular formula C17H22FN3O5S B2921985 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(2-fluorobenzenesulfonamido)propanoate CAS No. 875445-58-2

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(2-fluorobenzenesulfonamido)propanoate

Cat. No.: B2921985
CAS No.: 875445-58-2
M. Wt: 399.44
InChI Key: QFLQPXVDRSGPNR-UHFFFAOYSA-N
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Description

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(2-fluorobenzenesulfonamido)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyano group, a carbamoyl group, and a fluorobenzenesulfonamido group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(2-fluorobenzenesulfonamido)propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1-cyano-1,2-dimethylpropylamine with methyl chloroformate to form the carbamoyl intermediate. This intermediate is then reacted with 3-(2-fluorobenzenesulfonamido)propanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(2-fluorobenzenesulfonamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carbamoyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(2-fluorobenzenesulfonamido)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(2-fluorobenzenesulfonamido)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(2-fluorobenzenesulfonamido)propanoate can be compared with similar compounds such as:

    [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(2-chlorobenzenesulfonamido)propanoate: Similar structure but with a chlorine atom instead of fluorine.

    [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(2-bromobenzenesulfonamido)propanoate: Similar structure but with a bromine atom instead of fluorine.

These similar compounds may exhibit different chemical and biological properties due to the presence of different halogen atoms, highlighting the uniqueness of this compound.

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(2-fluorophenyl)sulfonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O5S/c1-12(2)17(3,11-19)21-15(22)10-26-16(23)8-9-20-27(24,25)14-7-5-4-6-13(14)18/h4-7,12,20H,8-10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLQPXVDRSGPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)CCNS(=O)(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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